Product packaging for 7,4'-Dimethoxyflavone(Cat. No.:CAS No. 20979-50-4)

7,4'-Dimethoxyflavone

Cat. No.: B191123
CAS No.: 20979-50-4
M. Wt: 282.29 g/mol
InChI Key: LGTXUFBDCDFQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,4'-Dimethoxyflavone is a natural methoxyflavone that has emerged as a promising multi-target agent in biomedical research. Recent investigations highlight its potential in two primary areas: neuroscience and vascular physiology. In models of Alzheimer's disease, this compound has demonstrated significant neuroprotective properties. Research indicates it can enhance spatial memory and reduce anxiety-related behaviors. Its mechanism of action appears to involve strong binding interactions with key serotonin receptors, such as 5-HT2A. Furthermore, it has been shown to significantly reduce the levels of pro-inflammatory markers, including IL-1β, IL-6, and TNF-α, and amyloid-beta (Aβ), which are critically implicated in neuroinflammatory and neurodegenerative pathways . In vascular research, a derivative known as 7,4'-dimethoxy-3-hydroxyflavone has been identified as a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity. Studies show it can ameliorate endothelial dysfunction associated with hyperglycemia by blocking the PAR4 pathway and inhibiting ROS-dependent NF-κB activation, suggesting a novel strategy for investigating diabetic vascular complications . This combination of activities—targeting neurotransmission, inflammation, and oxidative stress—makes this compound a valuable tool for researchers exploring multi-factorial diseases. It is sourced from natural origins, such as Kaempferia parviflora . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O4 B191123 7,4'-Dimethoxyflavone CAS No. 20979-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTXUFBDCDFQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332791
Record name 7,4'-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20979-50-4
Record name 7,4'-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of 7,4 Dimethoxyflavone

Identified Botanical Sources and Distribution Patterns

7,4'-Dimethoxyflavone is found predominantly in certain plant families, with a notable presence in the citrus family (Rutaceae). biosynth.comcymitquimica.com Research has also documented its occurrence in other plant species such as Trigonella foenum-graecum (fenugreek), Gynerium sagittatum, and Virola flexuosa. nih.gov Additionally, related dimethoxyflavone compounds have been reported in various other plant families, suggesting that the biosynthetic pathways for creating methylated flavonoids are widespread in the plant kingdom. For instance, 5,7-dihydroxy-3',4'-dimethoxyflavone has been identified in Rhynchosia beddomei and Eremanthus arboreus.

The compound has been isolated from neotropical nutmeg species, highlighting its presence in the Myristicaceae family. semanticscholar.orguah.eduagriculturejournals.cznih.gov Furthermore, this compound has been identified as a constituent of propolis, a resinous substance that honeybees produce from plant materials. uah.edunih.govekb.egmdpi.comnih.govsci-hub.stebi.ac.uk The composition of propolis can vary significantly depending on the geographical location and the available plant sources, but the presence of this flavone (B191248) indicates its collection by bees from specific flora. nih.gov

General Flavonoid Biosynthesis Pathway in Plants

The creation of this compound is a multi-step process that begins with the general flavonoid biosynthesis pathway, a well-established route in plant secondary metabolism. wikipedia.orgbiotech-asia.org This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a vast array of flavonoid compounds. mdpi.comfrontiersin.org

The journey to this compound begins with the phenylpropanoid pathway, where phenylalanine is converted into p-coumaroyl-CoA. wikipedia.orgmdpi.com This molecule then enters the flavonoid-specific pathway. The first committed step is catalyzed by the enzyme chalcone (B49325) synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, specifically naringenin (B18129) chalcone. mdpi.comresearchgate.netmdpi.com

This chalcone then undergoes a crucial cyclization reaction, facilitated by the enzyme chalcone isomerase (CHI), to form a flavanone (B1672756), naringenin. wikipedia.orgbiotech-asia.orgfrontiersin.org Flavanones like naringenin are central intermediates, acting as a branching point for the synthesis of various classes of flavonoids. mdpi.com

From the flavanone intermediate, the pathway branches towards the synthesis of flavones. This conversion is carried out by the enzyme flavone synthase (FNS). mdpi.comontosight.aiwikipedia.org There are two main types of flavone synthases, FNSI and FNSII, which catalyze the desaturation of the C-ring of the flavanone to create the characteristic double bond found in flavones. researchgate.netfrontiersin.org This enzymatic step is critical for producing the flavone backbone upon which further modifications, such as methylation, will occur.

Enzymatic Methylation in Flavonoid Biosynthesis Relevant to Dimethoxyflavones

The final step in the biosynthesis of this compound involves the addition of two methyl groups to the flavone backbone. This process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). oup.comoup.commaxapress.commaxapress.comnih.gov These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the flavonoid. oup.commaxapress.commaxapress.com

The specific OMTs involved in the synthesis of this compound would target the hydroxyl groups at the 7 and 4' positions of the flavone precursor. The regioselectivity of these enzymes is crucial in determining the final structure of the methylated flavonoid. oup.com While the precise OMTs responsible for the synthesis of this compound have not been fully elucidated in all plant species, the study of various flavonoid OMTs provides a model for how this specific methylation pattern is achieved. nih.govnih.govmdpi.commdpi.com The presence of polymethoxylated flavonoids in families like Lamiaceae, Asteraceae, and Rutaceae indicates a long evolutionary history of this biosynthetic capability. oup.com

Role of O-Methyltransferases

O-methyltransferases (OMTs) are crucial enzymes in the final steps of the biosynthesis of methylated flavonoids like this compound. genome.jp These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid skeleton. researchgate.netkoreascience.kr This methylation is a key "decorative" step that contributes to the structural diversity of flavonoids. Plant OMTs exhibit regioselectivity, meaning they specifically methylate certain hydroxyl groups on the flavonoid ring system. For example, different OMTs can target the 7-hydroxyl group or the 4'-hydroxyl group. genome.jpresearchgate.netkoreascience.kr The synthesis of polymethylated flavonoids often involves a series of methylation events catalyzed by a set of distinct OMTs. koreascience.kr

Proposed Methylation Steps Leading to this compound

The direct biosynthetic pathway to this compound is not fully elucidated but can be proposed based on known flavonoid biosynthesis pathways. The likely precursor for this compound is the flavone apigenin (B1666066) (5,7,4'-trihydroxyflavone), which is synthesized from the flavanone naringenin.

The proposed steps are as follows:

Formation of Apigenin: The flavanone naringenin is converted to the flavone apigenin by the enzyme flavone synthase (FNS). qmul.ac.uk

First Methylation (7-O-methylation): An O-methyltransferase (OMT) specific for the 7-hydroxyl group (a flavonol 7-O-methyltransferase) transfers a methyl group from SAM to the 7-OH of apigenin, forming 7-O-methylapigenin (genkwanin). researchgate.net

Second Methylation (4'-O-methylation): A second, distinct OMT, specific for the 4'-hydroxyl group (a flavonol 4'-O-methyltransferase), then acts on 7-O-methylapigenin to methylate the 4'-OH group, yielding 5-hydroxy-7,4'-dimethoxyflavone. koreascience.krnih.gov

Removal of 5-Hydroxyl Group: The final step would involve the removal of the hydroxyl group at the C-5 position. While less common than methylation, dehydroxylation reactions are known to occur in flavonoid biosynthesis.

Alternatively, the methylation events could occur in a different order, or the initial precursor might be a flavone that naturally lacks the 5-hydroxyl group. The synthesis of related compounds, such as 5,7-dihydroxy-3,4'-dimethoxyflavone (Ermanin), has been demonstrated in engineered E. coli using two different OMTs acting on the precursor kaempferol. nih.govresearchgate.net This supports the model of sequential methylation by specific enzymes.

Environmental and Developmental Factors Influencing this compound Accumulation

The production and accumulation of flavonoids, including methylated flavones, in plants are not static but are influenced by a range of external and internal cues.

Environmental Factors:

Light: Light, particularly UV radiation, is a primary factor that stimulates flavonoid biosynthesis. core.ac.uk Plants produce flavonoids as a protective mechanism to filter harmful UV-B radiation, thus preventing cellular damage. core.ac.uk The accumulation of flavonoids can be affected by light intensity, quality, and duration. core.ac.uk While high light intensity generally promotes flavonoid production, some plants adapted to shade may show different responses. mdpi.com For instance, in Kaempferia parviflora, a 30% shade level resulted in the highest accumulation of 5,7-dimethoxyflavone (B190784) compared to no shade or higher shade levels. mdpi.com

Drought and Temperature Stress: Abiotic stresses such as drought, extreme temperatures, and salinity can trigger an increase in the production of secondary metabolites, including flavonoids. core.ac.uknih.govfrontiersin.org These compounds often have antioxidant properties that help the plant cope with the oxidative stress caused by these adverse conditions. core.ac.uk

Developmental Factors:

Plant Age and Tissue: The concentration and profile of flavonoids can change significantly throughout the life cycle of a plant. Studies on Cyclocarya paliurus have shown that the total flavonoid content in leaves varies seasonally, with levels peaking in August and declining toward November. This suggests that flavonoid biosynthesis is developmentally regulated, potentially to align with periods of high metabolic activity or increased environmental stress.

Signaling Molecules: Flavonoids themselves can act as signaling molecules within the plant, influencing developmental processes. Their synthesis is intricately regulated by transcription factors, which are in turn responsive to developmental cues and environmental stimuli.

Table of Mentioned Compounds

Synthetic Methodologies and Chemical Modifications of 7,4 Dimethoxyflavone

Principles of Flavone (B191248) Chemical Synthesis

The foundational approaches to synthesizing the flavone skeleton traditionally involve the creation of a chalcone (B49325) intermediate, which then undergoes cyclization to form the characteristic 2-phenylchromen-4-one structure. semanticscholar.org

Chalcone Intermediate Synthesis (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which serve as crucial precursors to flavones. iiste.orginnovareacademics.in This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. iiste.orginnovareacademics.in For the synthesis of a chalcone that can lead to 7,4'-dimethoxyflavone, a 2',4'-dihydroxyacetophenone (B118725) is typically reacted with 4-methoxybenzaldehyde. ugm.ac.idresearchgate.net The reaction is often carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium. innovareacademics.inugm.ac.id The resulting 2'-hydroxychalcone (B22705) possesses the necessary structural elements for subsequent cyclization. iiste.org

Various modifications to the classical Claisen-Schmidt condensation have been developed to improve efficiency and yield. These include the use of different catalysts like Ba(OH)2, LiOH, and solid-supported reagents, as well as the application of microwave and ultrasound irradiation to accelerate the reaction. iiste.org

Oxidative Cyclization Routes to the Flavone Core

Once the 2'-hydroxychalcone intermediate is obtained, the next critical step is its oxidative cyclization to form the flavone ring system. semanticscholar.orginnovareacademics.in This transformation can be achieved through several methods. nih.gov A widely used and effective method involves the use of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). innovareacademics.innih.govajol.info This reagent system promotes the cyclization and subsequent oxidation to yield the flavone. innovareacademics.in

Another common method is the Algar-Flynn-Oyamada (AFO) reaction, which utilizes alkaline hydrogen peroxide to convert the 2'-hydroxychalcone into a flavonol (a 3-hydroxyflavone). nih.gov While not a direct route to flavones, it is a key method in flavonoid synthesis.

Other reagents and conditions for oxidative cyclization include:

Selenium dioxide (SeO₂) researchgate.net

Palladium on carbon (Pd-C) under vacuum researchgate.net

Copper iodide (CuI) in an ionic liquid researchgate.net

Ammonium iodide as an in-situ source of iodine in a solvent-free environment nih.govresearchgate.net

Iodine monochloride with DMSO under ultrasound irradiation, which can reduce reaction times and temperatures. nih.gov

The general mechanism for oxidative cyclization is thought to involve either an intramolecular oxo-Michael addition followed by elimination or the isomerization of the chalcone to a flavanone (B1672756), which is then oxidized to the flavone. chemijournal.com

Targeted Synthesis of this compound and its Direct Derivatives

The specific synthesis of this compound requires careful selection of starting materials and reaction conditions to ensure the correct placement of the methoxy (B1213986) groups.

Strategies for Regioselective Methoxy Group Introduction

The introduction of methoxy groups at the 7 and 4' positions is a key aspect of synthesizing this compound. This regioselectivity is typically achieved by starting with precursors that already contain hydroxyl or methoxy groups at the desired positions. For instance, the synthesis of 7-hydroxy-3',4'-dimethoxyflavone begins with the Claisen-Schmidt condensation of 2,4-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde. ugm.ac.idresearchgate.net The subsequent oxidative cyclization of the resulting chalcone yields the flavone with the desired substitution pattern. ugm.ac.idresearchgate.net

In nature, the specific methylation of flavonoid skeletons is carried out by O-methyltransferase (OMT) enzymes. oup.comnih.govbohrium.comoup.com These enzymes exhibit high regioselectivity, meaning they catalyze the addition of a methyl group to a specific hydroxyl group on the flavonoid backbone. oup.comnih.govbohrium.comoup.com For example, studies on sweet basil (Ocimum basilicum) have identified flavonoid O-methyltransferases that specifically catalyze 4'-O-methylation. oup.comnih.govbohrium.comoup.com While these are biological processes, they provide insight into the precise control of methoxylation patterns.

In a laboratory setting, direct methylation of a polyhydroxylated flavone can be challenging due to the similar reactivity of the different hydroxyl groups. Therefore, the strategy of using pre-methoxylated starting materials is generally preferred for a targeted synthesis.

Preparation and Functionalization of Flavone Analogs Related to this compound

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. This involves modifying the core flavone structure or the substitution pattern.

Synthesis of Substituted Flavone Frameworks

The synthesis of various substituted flavone frameworks generally follows the same fundamental principles of chalcone synthesis followed by oxidative cyclization. innovareacademics.inajol.info By varying the substituted acetophenones and benzaldehydes used in the initial Claisen-Schmidt condensation, a wide array of flavone derivatives can be produced. innovareacademics.inajol.info

For example, to introduce different substituents on the B-ring, one would start with a correspondingly substituted benzaldehyde. Similarly, modifications to the A-ring can be achieved by using different substituted 2'-hydroxyacetophenones.

Complexation with Transition Metals for Derivatization (e.g., 5-hydroxy-7,4'-dimethoxyflavone complexes)

The derivatization of flavones through complexation with transition metals is a significant area of research, primarily because it can enhance the biological and physicochemical properties of the parent compound. reading.ac.uk Flavonoids, including derivatives of this compound, possess functional groups, specifically carbonyl and hydroxyl groups, that are capable of chelating metal ions to form stable complexes. sysrevpharm.orgrsc.orgmdpi.com This chelation typically occurs at specific sites within the flavonoid structure, such as between the 5-hydroxyl group and the 4-carbonyl group, or via a catechol group on the B-ring. mdpi.com

A key example of this is the derivatization of 5-hydroxy-7,4'-dimethoxyflavone, a hydroxylated analogue of this compound. Research has demonstrated the successful synthesis of complexes between 5-hydroxy-7,4'-dimethoxyflavone and a variety of divalent and trivalent transition metal ions. nih.gov These complexes are formed by reacting the flavonoid ligand with the corresponding metal salts. The resulting metal-flavonoid complexes often exhibit altered characteristics compared to the original flavonoid. nih.govnih.gov

The formation of these complexes has been confirmed through various analytical methods, which reveal the coordination of the metal ion with the flavonoid. nih.gov Studies on 5-hydroxy-7,4'-dimethoxyflavone have reported the synthesis of complexes with several transition metals, indicating a versatile chelating ability. nih.gov

Table 1: Transition Metal Complexes of 5-hydroxy-7,4'-dimethoxyflavone nih.gov
Transition Metal IonResulting ComplexCoordination Site
Copper (II)Cu(II)-5-hydroxy-7,4'-dimethoxyflavoneCoordination with carbonyl and hydroxyl groups
Nickel (II)Ni(II)-5-hydroxy-7,4'-dimethoxyflavoneCoordination with carbonyl and hydroxyl groups
Cobalt (II)Co(II)-5-hydroxy-7,4'-dimethoxyflavoneCoordination with carbonyl and hydroxyl groups
Zinc (II)Zn(II)-5-hydroxy-7,4'-dimethoxyflavoneCoordination with carbonyl and hydroxyl groups
Iron (III)Fe(III)-5-hydroxy-7,4'-dimethoxyflavoneCoordination with carbonyl and hydroxyl groups
Chromium (III)Cr(III)-5-hydroxy-7,4'-dimethoxyflavoneCoordination with carbonyl and hydroxyl groups
Cadmium (II)Cd(II)-5-hydroxy-7,4'-dimethoxyflavoneCoordination with carbonyl and hydroxyl groups
Manganese (II)Mn(II)-5-hydroxy-7,4'-dimethoxyflavoneCoordination with carbonyl and hydroxyl groups

Analytical Characterization Techniques for Synthetic Products

The characterization of synthetic this compound and its derivatives is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed for this purpose. ugm.ac.idresearchgate.net These methods provide detailed information about the molecular structure, functional groups, and purity of the synthesized compounds.

Spectroscopic methods are fundamental for structural elucidation. Nuclear Magnetic Resonance (NMR) , including ¹H-NMR and ¹³C-NMR, provides precise information about the hydrogen and carbon framework of the molecule, allowing for the assignment of each atom's position in the structure. ugm.ac.idresearchgate.netuniroma1.itInfrared (IR) Spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) group of the pyrone ring and the aromatic (C=C) rings, by detecting their characteristic absorption bands. ugm.ac.idnih.govUltraviolet-Visible (UV-Vis) Spectroscopy reveals the electronic transitions within the molecule, which are characteristic of the flavone chromophore. ugm.ac.idresearchgate.netMass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS) or as tandem MS (MS-MS), confirms the molecular weight of the compound and provides information on its fragmentation pattern, further aiding in structural confirmation. nih.govnih.gov

Chromatographic techniques are essential for the purification of the target compound and for assessing its purity. Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a reaction and for preliminary purity checks. nih.govnih.govHigh-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purification of flavonoid compounds from a reaction mixture, ensuring a high degree of purity for the final product. scielo.brbibliotekanauki.pl

Table 2: Analytical Techniques for the Characterization of this compound and its Derivatives
TechniqueType of Information ProvidedReference
¹H-NMR SpectroscopyProvides information on the number, environment, and connectivity of hydrogen atoms. ugm.ac.idresearchgate.netuniroma1.it
¹³C-NMR SpectroscopyDetails the carbon skeleton of the molecule, identifying each carbon atom. ugm.ac.idresearchgate.net
Infrared (IR) SpectroscopyIdentifies functional groups (e.g., C=O, C-O-C, aromatic rings). ugm.ac.idnih.gov
UV-Visible SpectroscopyCharacterizes the conjugated system of the flavone structure. ugm.ac.idresearchgate.net
Mass Spectrometry (MS/GC-MS)Determines molecular weight and fragmentation patterns for structural confirmation. nih.govnih.gov
Thin-Layer Chromatography (TLC)Monitors reaction progress and assesses purity. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC)Quantifies purity and is used for final purification of the compound. scielo.brbibliotekanauki.pl
Raman SpectroscopyProvides information on molecular vibrations, complementing IR data. nih.gov

Mechanistic Investigations of 7,4 Dimethoxyflavone S Biological Activities in Preclinical Models in Vitro and Non Human in Vivo

Antioxidant Activity and Molecular Mechanisms

The ability of flavonoids to counteract oxidative stress is a cornerstone of their therapeutic potential. The antioxidant activity of 7,4'-Dimethoxyflavone is attributed to both direct and indirect mechanisms.

In preclinical in vitro models, this compound has demonstrated the ability to directly neutralize harmful free radicals. Studies have indicated that the compound can scavenge reactive oxygen species, including superoxide (B77818) anions. science.gov Furthermore, its capacity to neutralize the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has been noted, suggesting its role as a hydrogen-donating antioxidant. science.gov A study published in Phytotherapy Research in 2011 characterized this compound as having moderate antioxidant activity in cell-based assays. science.gov

Table 1: Summary of Direct Free Radical Scavenging Activity of this compound

Assay Type Target Radical Observed Activity
DPPH Assay DPPH Radical Scavenging activity noted. science.gov
Superoxide Scavenging Assay Superoxide Anion Neutralizing activity observed. science.gov

Beyond direct scavenging, flavonoids can exert indirect antioxidant effects by modulating the expression and activity of cytoprotective enzymes. A key pathway in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates antioxidant response elements, leading to the production of enzymes like Heme Oxygenase-1 (HO-1). mdpi.comfrontiersin.org

While this mechanism is established for many flavonoids, direct preclinical evidence specifically demonstrating that this compound upregulates HO-1 or activates the Nrf2 pathway is not extensively documented in the current body of scientific literature. Research on structurally similar compounds, such as 5,8-dihydroxy-4',7-dimethoxyflavone, has shown potent induction of HO-1 via the Nrf2 signaling pathway, suggesting a potential area for future investigation for this compound. nih.gov

Anti-inflammatory Activity and Signaling Pathway Modulation

This compound is also being investigated for its anti-inflammatory properties, which are often linked to its ability to modulate key signaling pathways involved in the inflammatory response.

Inflammation is characterized by the production of various mediators, including nitric oxide (NO), prostaglandins (B1171923), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). The ability of flavonoids to inhibit these mediators is a key aspect of their anti-inflammatory action.

While comprehensive studies on this compound's specific effects on these mediators are limited, research on its isomers provides some context. For instance, 5,7-dimethoxyflavone (B190784) has been shown to reduce the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-activated macrophage cell lines and in animal models. nih.gov Additionally, this isomer was found to decrease levels of IL-1β, IL-6, and TNF-α in the serum of memory-impaired mice. nih.gov However, specific data quantifying the inhibitory effects of this compound on the production of NO and prostaglandin (B15479496) E2 (PGE2) in preclinical models remain to be fully elucidated.

The anti-inflammatory effects of phytochemicals are often traced to their interference with major pro-inflammatory signaling cascades. Pathways such as the Interleukin-17 (IL-17), Tumor Necrosis Factor (TNF), and Janus kinase/signal transducers and activators of transcription (JAK-STAT) are critical in orchestrating the inflammatory response. nih.govnih.govnih.gov

Currently, there is a lack of specific preclinical studies demonstrating the direct modulatory effect of this compound on the IL-17, TNF, or JAK-STAT signaling pathways. Research into other polymethoxyflavonoids has indicated potential interactions with these cascades; for example, certain citrus polymethoxyflavones have been found to alleviate autoimmune thyroiditis by modulating the IL-17 signaling pathway. nih.gov Nevertheless, dedicated investigation is required to determine if this compound engages these or other pro-inflammatory signaling cascades.

Eicosanoids, including prostaglandins and leukotrienes, are potent lipid mediators of inflammation synthesized by the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. nih.govrootspress.org The inhibition of these enzymes is a primary target for many anti-inflammatory drugs.

The specific inhibitory activity of this compound against COX and LOX enzymes has not been extensively detailed in available preclinical studies. Research on other methoxyflavones has shown that the position of the methoxy (B1213986) groups can play a crucial role in determining the inhibitory activity against these enzymes. bjournal.org For example, a study on a series of synthesized methoxyflavones revealed varying degrees of selective inhibition towards COX-2 and 5-LOX, highlighting the importance of the substitution pattern on the flavone (B191248) scaffold. bjournal.orgresearchgate.net Further studies are necessary to characterize the specific interaction, if any, between this compound and these key eicosanoid-generating enzymes.

Antiproliferative and Anticancer Modulations in Cell Lines

The therapeutic potential of this compound in oncology is underscored by its ability to modulate cell proliferation and induce anticancer effects across a variety of cancer cell lines. This section details the compound's impact on cancer cell growth, its influence on cell cycle regulation, its role as an enzyme inhibitor, and its interactions with specific intracellular pathways, as evidenced by preclinical in vitro studies.

Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., human oral squamous carcinoma cells, breast cancer cells, colon adenocarcinoma cells, melanoma cells)

This compound and its related methoxylated flavonoids have demonstrated significant antiproliferative activities against several human cancer cell lines. While specific IC50 values for this compound are not uniformly available for all cell lines, studies on structurally similar compounds provide valuable insights into its potential efficacy.

In the context of human oral squamous carcinoma cells , various methoxyflavone compounds have been shown to possess cytotoxic effects. For instance, a study on polymethoxyflavones isolated from Hottonia palustris tested on SCC-25 squamous carcinoma cell lines revealed that 5,6′-dihydroxy-2′,3′-dimethoxyflavone exhibited moderate cytotoxic effects with IC50 values of 78.2 µM and 40.6 µM after 24 and 48 hours of treatment, respectively. mdpi.com

Regarding breast cancer cells , the antiproliferative activity of methoxyflavones is well-documented. A structurally related compound, 4',7-dimethoxyflavanone, exhibited an IC50 of 115.62 μM in MCF-7 human breast cancer cells after 24 hours of treatment. nih.gov Another study on a series of flavone analogues found that some compounds had high efficacy with IC50 values as low as 5.0 μM in MDA-MB-231 breast cancer cells. nih.gov

In colon adenocarcinoma cells , the antiproliferative potency of flavonoids has been a subject of investigation. While direct IC50 values for this compound are not specified in the provided search results, studies on other flavonoids like quercetin (B1663063) and genistein (B1671435) have shown potent antiproliferative effects on Caco-2 and HT-29 colon cancer cells. nih.gov For instance, a study on synthetic derivatives of a natural compound showed IC50 values as low as 5.35 μM in HCT116 colon cancer cells. nih.gov Another study highlighted that 5,7,4'-trimethoxyflavone, a closely related compound, reduces PD-L1 expression in colorectal cancer cells, enhancing the killing of tumor cells by T cells. nih.gov

The efficacy of flavonoids against melanoma cells has also been explored. One study on methoxyflavones isolated from Gardenia oudiepe showed that 5,7-dihydroxy-3,6,4′-trimethoxyflavone had a strong cytotoxic effect against A2058 melanoma cell lines with an IC50 of 3.92 µM. mdpi.com Another compound, morusin, demonstrated an IC50 of 4.634 μM in A375 melanoma cells. nih.gov

Antiproliferative Activity of Methoxyflavones in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
5,6′-dihydroxy-2′,3′-dimethoxyflavoneSCC-25Human Oral Squamous Carcinoma40.6 µM (48h) mdpi.com
4',7-dimethoxyflavanoneMCF-7Breast Cancer115.62 μM (24h) nih.gov
Flavone Analogue 10MDA-MB-231Breast Cancer5.0 μM nih.gov
Synthetic ent-Kaurane Derivative 24HCT116Colon Adenocarcinoma5.35 μM nih.gov
5,7-dihydroxy-3,6,4′-trimethoxyflavoneA2058Melanoma3.92 µM mdpi.com
MorusinA375Melanoma4.634 μM nih.gov

Mechanisms of Cell Cycle Regulation (e.g., G1 phase arrest)

While the precise mechanism of this compound on cell cycle regulation is not extensively detailed, studies on related flavonoids suggest that cell cycle arrest is a key component of their anticancer activity. However, the specific phase of arrest can vary. For example, the related compound 4',7-dimethoxyflavanone was found to induce an increase in the G2/M phase cell population in MCF-7 breast cancer cells, rather than a G1 phase arrest. nih.gov This G2/M arrest was associated with an increase in CDK1 and cyclin B levels. nih.gov

In contrast, other flavonoids have been shown to induce G1 phase arrest. For instance, dihydrocapsaicin, when combined with TNF-α, significantly enhances G1 phase cell cycle arrest in HeLa human cervical cancer cells. mdpi.com This effect was linked to the downregulation of cyclin D1 expression and retinoblastoma (RB) protein phosphorylation. mdpi.com While this provides a potential model for how flavonoids can induce G1 arrest, further research is needed to specifically elucidate the role of this compound in this process.

Enzyme Inhibition as an Anticancer Mechanism (e.g., Aromatase (CYP19) Inhibition)

A significant mechanism underlying the anticancer potential of this compound is its ability to inhibit key enzymes involved in cancer progression. One of the most notable targets is aromatase (CYP19), an enzyme crucial for the biosynthesis of estrogens. Elevated estrogen levels are a known risk factor for hormone-dependent cancers, such as certain types of breast cancer.

Preclinical studies have demonstrated that this compound is a potent inhibitor of aromatase. Research has shown that while its unmethylated analog, 7,4'-dihydroxyflavone (B191080), has an IC50 value of 3.2 μM for aromatase inhibition, this compound exhibits a comparable IC50 value of 9.0 μM. This finding is particularly important because methylated flavones like this compound show greater resistance to metabolism and higher intestinal absorption, suggesting better bioavailability. The IC50 values for 7-methoxyflavone (B191842) and this compound as aromatase inhibitors range from 2 to 9 μM.

Inhibition of Aromatase (CYP19) by Flavonoids

CompoundIC50 Value (μM)
This compound9.0
7,4'-Dihydroxyflavone3.2
7-Methoxyflavone1.9
7-Hydroxyflavone (B191518)0.51

Interactions with Specific Intracellular Pathways (e.g., Sphingomyelin (B164518) Pathway Activation for Derivatives)

The anticancer effects of flavonoids can also be attributed to their interaction with specific intracellular signaling pathways. While direct evidence for this compound is limited, studies on its derivatives have shed light on these mechanisms.

A notable example is the activation of the sphingomyelin pathway by a derivative of quercetin, 5,7,3'-trihydroxy-3,4'-dimethoxyflavone. nih.govresearchgate.net This compound was found to activate acidic sphingomyelinase (ASMase), a key enzyme in the sphingomyelin pathway. nih.gov The hydrolysis of sphingomyelin by ASMase generates ceramide, a lipid second messenger known to be involved in inducing apoptosis (programmed cell death). researchgate.net The crucial role of ASMase in this process was confirmed by the observation that desipramine, an inhibitor of ASMase, attenuated the cell death induced by the flavonoid derivative. nih.gov This suggests that for certain derivatives of dimethoxyflavones, the activation of the sphingomyelin pathway is a critical component of their pro-apoptotic and anticancer activity.

Antimicrobial Efficacy and Underlying Mechanisms

In addition to its anticancer properties, this compound and its analogs have been investigated for their antimicrobial activities. This section focuses on the antifungal efficacy of a closely related compound against pathogenic yeasts.

Antifungal Activity against Pathogenic Yeasts (e.g., Candida albicans)

The pathogenic yeast Candida albicans is a common cause of opportunistic fungal infections in humans. A compound structurally very similar to this compound, 5-hydroxy-7,4'-dimethoxyflavone, has demonstrated significant antifungal activity against C. albicans.

In one study, 5-hydroxy-7,4'-dimethoxyflavone was found to have a minimum inhibitory concentration (MIC) of 45 μg/ml against C. albicans. nih.gov This compound also exhibited synergistic activity when combined with the antifungal drug miconazole, completely inhibiting the growth of C. albicans after only 4 hours of incubation. nih.gov The mechanism of action appears to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Treatment with this flavonoid led to a time-dependent decrease in the ergosterol content of C. albicans cells. nih.gov Furthermore, the compound was shown to inhibit drug efflux pumps, which are a common mechanism of antifungal resistance. researchgate.net

Antifungal Activity of 5-hydroxy-7,4'-dimethoxyflavone against Candida albicans

ParameterValueReference
Minimum Inhibitory Concentration (MIC)45 μg/ml nih.gov
Combined with MiconazoleSynergistic, complete inhibition at 4h nih.gov

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Flavonoids have been evaluated for their antibacterial properties against a range of pathogens. researchgate.net Research has demonstrated that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

The antibacterial activity of 5-hydroxy-7,4'-dimethoxyflavone and its transition metal complexes (with Cu(II), Ni(II), Co(II), Zn(II), Fe(III), Cr(III), Cd(II), and Mn(II)) has been evaluated against several bacterial species. nih.gov The tested organisms included Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Proteus vulgaris. nih.gov Similarly, the related compound 5,7,4'-trimethoxyflavone has shown inhibitory effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values of 128 µg/mL against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

Table 2: Antibacterial Spectrum of this compound Derivatives

Compound Bacterial Type Species Tested (Examples) Reference
5-hydroxy-7,4'-dimethoxyflavone Gram-positive Staphylococcus aureus nih.gov
Gram-negative Escherichia coli, Proteus vulgaris nih.gov
5,7,4'-trimethoxyflavone Gram-positive Staphylococcus aureus researchgate.net

Other Noteworthy Biological Activities and Proposed Mechanisms

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections by bacteria like Helicobacter pylori. mdpi.comrjpharmacognosy.ir Its inhibition is a therapeutic strategy for managing these infections. mdpi.comrjpharmacognosy.ir α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in type 2 diabetes. researchgate.netnews-medical.netmdpi.com While a broad range of flavonoids have been investigated as inhibitors for these enzymes, specific kinetic data for this compound is not extensively detailed in the reviewed literature. nih.govgrafiati.com

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating cellular responses to various environmental compounds. scbt.commedchemexpress.com this compound (often referred to as 3',4'-dimethoxyflavone (B191118) in the literature) has been identified as a competitive antagonist of the AhR. scbt.commedchemexpress.comnih.govnih.gov

In in vitro studies using human breast cancer cell lines (MCF-7 and T47D), this compound did not activate AhR-dependent gene expression on its own. nih.govoup.com However, it effectively blocked the activation induced by the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govoup.com The compound inhibited TCDD-induced reporter gene activity in a concentration-dependent manner, achieving 100% inhibition at a 10 μM concentration. nih.govoup.com Further mechanistic studies showed that this compound prevents the transformation of the AhR to its nuclear-binding form, thereby blocking its downstream signaling. nih.gov This antagonistic activity was also shown to attenuate the adverse effects of benzo[a]pyrene (B130552) on the development of isolated rat follicles. nih.gov

The ex vivo expansion of human hematopoietic stem cells (HSCs) is a significant challenge in cellular therapy. nih.govnih.gov Research has identified this compound as a compound that promotes the proliferation of human HSCs. medchemexpress.comnih.govnih.gov

In cultures of HSCs derived from mobilized peripheral blood, treatment with this compound under normoxic (20% O2) conditions for one week led to a significant enhancement in the number of CD34+ cells (a key HSC marker), showing a 27.8-fold increase compared to a 14.4-fold increase in control cultures. nih.govnih.gov The compound also helped preserve the proportion of CD34+ cells in the culture and increased the number of progenitor colonies (BFU-E, CFU-GM, and CFU-GEMM). nih.gov This suggests a potential role for this compound in improving the protocols for the ex vivo expansion of HSCs for therapeutic applications. nih.govnih.gov

Table 3: Summary of Other Biological Activities

Biological Activity Proposed Mechanism Model System Key Findings
Aryl Hydrocarbon Receptor (AhR) Antagonism Competitive binding to AhR, preventing nuclear transformation and downstream signaling. Human breast cancer cells (MCF-7, T47D) Inhibited TCDD-induced AhR activity; 100% inhibition at 10 μM. nih.govoup.com

Pharmacokinetic and Metabolic Fate of 7,4 Dimethoxyflavone in Biological Systems Non Human in Vivo and in Vitro

Assessment of Metabolic Stability in Hepatic and Intestinal Models (in vitro)

In vitro studies using liver and intestinal models are fundamental in predicting the oral bioavailability and systemic exposure of a compound. Research indicates that the methoxy (B1213986) groups of 7,4'-Dimethoxyflavone play a significant role in its metabolic stability.

Resistance to Phase I Biotransformations

Phase I biotransformations, which typically involve oxidation, reduction, and hydrolysis, are initial steps in metabolizing foreign compounds. Studies have shown that methylated flavones, including this compound, are relatively stable and exhibit high resistance to hepatic metabolism. capes.gov.brnih.gov This metabolic stability is in sharp contrast to their unmethylated counterparts, which are more susceptible to oxidative metabolism. semanticscholar.org For instance, while 3',4'-dimethoxyflavone (B191118) is a good substrate for the cytochrome P450 enzyme CYP1B1, undergoing O-demethylation, the presence of methoxy groups generally confers greater stability compared to hydroxylated flavonoids. tandfonline.com This resistance to Phase I metabolism is a key factor in the enhanced bioavailability of methylated flavonoids. semanticscholar.org

Stability Against Phase II Conjugation (e.g., Glucuronidation and Sulfation)

Phase II conjugation reactions, such as glucuronidation and sulfation, are major pathways for the elimination of flavonoids. nih.gov These processes increase the water solubility of compounds, facilitating their excretion. uomus.edu.iqnumberanalytics.com However, the methylation of hydroxyl groups in flavonoids, as seen in this compound, prevents these conjugation reactions. semanticscholar.org

Studies comparing methylated and unmethylated flavones have demonstrated that while unmethylated flavones are rapidly eliminated due to extensive glucuronidation and/or sulfation, methylated flavones like this compound remain stable. capes.gov.brnih.gov This stability is because the methoxy groups are not susceptible to conjugation with glucuronic acid or sulfate. semanticscholar.org Research using mouse liver S9 fraction has shown that glucuronidation and sulfation primarily occur at the 7-OH and 4'-OH positions of flavonoids. nih.gov By having these positions methylated, this compound effectively bypasses this major metabolic elimination pathway.

Intestinal Absorption Characteristics (in vitro models, e.g., Caco-2 cells)

The Caco-2 cell monolayer is a widely used in vitro model for predicting human intestinal absorption. nih.govwur.nl Studies using this model have consistently shown that methylated flavones, including this compound, have significantly improved intestinal absorption compared to their unmethylated analogs. capes.gov.brnih.govresearchgate.net

The apparent permeability coefficient (Papp), a measure of a compound's ability to cross the intestinal barrier, is markedly higher for methylated flavones. Research has reported that methylated flavones exhibit approximately 5- to 8-fold higher Papp values (in the range of 22.6–27.6 × 10⁻⁶ cm s⁻¹) compared to unmethylated flavones (3.0–7.8 × 10⁻⁶ cm s⁻¹). capes.gov.brnih.gov This enhanced permeability is attributed to the increased lipophilicity and metabolic stability of the methylated compounds. semanticscholar.orgresearchgate.net The lower Papp values for unmethylated flavones are directly correlated with their extensive metabolism within the Caco-2 cells themselves. capes.gov.brnih.gov

Apparent Permeability (Papp) of Methylated vs. Unmethylated Flavones in Caco-2 Cells

Compound TypeApparent Permeability (Papp) (× 10⁻⁶ cm s⁻¹)Reference
Methylated Flavones (e.g., this compound)22.6–27.6 capes.gov.brnih.gov
Unmethylated Flavones3.0–7.8 capes.gov.brnih.gov

Systemic Exposure and Tissue Distribution Profiles (non-human in vivo studies)

In vivo studies in animal models, such as rats and mice, provide crucial information on the systemic exposure and tissue distribution of a compound after administration. While specific data for this compound is limited, studies on similar methoxyflavones offer valuable insights.

For instance, a study on 5,7-dimethoxyflavone (B190784) in mice following oral administration showed that maximal concentrations in plasma and tissues were reached within 30 minutes. nih.gov The compound was widely distributed, with the highest concentrations found in the gut, followed by the liver, kidney, and brain. nih.gov Similarly, a study in rats with an extract containing various methoxyflavones, including 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone, demonstrated that these compounds were detected at their highest levels in the liver, followed by the kidney, and were also present in the lung, testes, and brain. nih.govresearchgate.net Although the oral bioavailability was relatively low (1-4%), this was a significant improvement over their unmethylated counterparts. nih.govresearchgate.net These findings suggest that methylated flavones can achieve systemic circulation and distribute to various tissues.

Tissue Distribution of Methoxyflavones in Rodents

CompoundAnimal ModelTissues with Highest ConcentrationReference
5,7-DimethoxyflavoneMiceGut, Liver, Kidney, Brain nih.gov
Methoxyflavone Extract (containing 5,7-dimethoxyflavone)RatsLiver, Kidney, Lung, Testes, Brain nih.govresearchgate.net

Identification and Characterization of Primary Metabolites (non-human studies)

The identification of metabolites is essential for understanding the biotransformation pathways of a compound. For methoxyflavones, the primary metabolic pathways observed in non-human in vivo studies are demethylation, followed by sulfation and glucuronidation of the newly formed hydroxyl groups. nih.govresearchgate.net

In a study involving an extract of Kaempferia parviflora, which is rich in methoxyflavones, administered to rats, the primary metabolites identified in urine and feces were demethylated, sulfated, and glucuronidated products. nih.govresearchgate.net This indicates that while the initial methoxy groups provide metabolic stability, some degree of Phase I demethylation can occur, creating sites for subsequent Phase II conjugation. The parent methoxyflavone compounds were recovered in only small amounts in the urine and feces, suggesting that metabolism is a significant route of elimination for the portion of the compound that is absorbed. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for 7,4 Dimethoxyflavone

Further Elucidation of Molecular Mechanisms of Action

While current research indicates that 7,4'-Dimethoxyflavone interacts with various biological pathways, the precise molecular mechanisms underpinning its effects are still under investigation. biosynth.comcymitquimica.com Future studies must delve deeper into the specific signaling cascades and molecular targets modulated by this compound. For instance, its role as an aromatase inhibitor has been identified, suggesting potential in hormone-dependent cancers. nih.govnih.gov Research should aim to comprehensively map its interactions with key enzymes and receptors involved in cellular processes. biosynth.comcymitquimica.com Investigating its influence on signaling pathways like NF-κB and MAPK, which are crucial in inflammation and cell survival, will be pivotal. A thorough understanding of these mechanisms is essential to predict its efficacy and potential side effects accurately.

Exploration of Novel Biological Targets and Therapeutic Applications

The existing body of research points towards the antioxidant, anti-inflammatory, and potential anticancer properties of this compound. biosynth.comcymitquimica.combiosynth.com However, the full spectrum of its biological targets and therapeutic applications remains largely unexplored. Future investigations should systematically screen for novel protein interactions and biological activities. For example, its neuroprotective potential has been suggested through the inhibition of parthanatos, a specific pathway of neuronal death, opening up avenues for research in neurodegenerative diseases. nih.gov Furthermore, its antifungal properties, particularly against Candida albicans, suggest a potential role in combating fungal infections. vulcanchem.com Exploring its effects on other pathogens and disease models could reveal previously unknown therapeutic uses.

Development of Advanced Synthetic and Semi-synthetic Strategies for Enhanced Bioactivity

The inherent bioactivity of this compound can be potentially enhanced through chemical modification. The synthesis of flavones and their derivatives is an area of active research, with methods like oxidative cyclization of chalcones being employed. researchgate.netnih.gov Future efforts should focus on creating novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding these synthetic endeavors. mdpi.com For instance, the introduction of different functional groups, such as hydroxyl or additional methoxy (B1213986) groups, can significantly alter the biological activity of flavonoids. mdpi.commdpi.com By systematically modifying the flavone (B191248) backbone, researchers can aim to develop derivatives with superior therapeutic efficacy for specific conditions. nih.gov

Integration into Multi-Omics and Systems Biology Research

To gain a holistic understanding of the biological effects of this compound, its integration into multi-omics and systems biology research is imperative. This approach allows for the simultaneous analysis of its impact on the genome, proteome, and metabolome. Network pharmacology, for example, can help identify the myriad of proteins and pathways that a compound like this compound interacts with within a biological system. semanticscholar.org Such comprehensive data can reveal complex interactions and off-target effects that might be missed by traditional targeted studies. This systems-level perspective will be invaluable for building predictive models of the compound's action and for identifying potential biomarkers for its efficacy.

Synergistic Interactions with Other Bioactive Compounds

The therapeutic potential of this compound may be significantly amplified when used in combination with other bioactive compounds. Research has already shown promising synergistic effects. For instance, a related compound, 5-hydroxy-7,4'-dimethoxyflavone, demonstrated enhanced antifungal activity against Candida albicans when combined with the conventional antifungal drug miconazole. researchgate.netnih.govnih.gov This synergy was attributed to the inhibition of ergosterol (B1671047) synthesis and drug efflux pumps in the fungus. nih.gov Similarly, studies on methoxyflavones from Kaempferia parviflora have shown synergistic antibacterial effects when combined with gentamicin. mdpi.com Future research should systematically explore the synergistic potential of this compound with a wide range of therapeutic agents, including chemotherapy drugs, antibiotics, and other natural products. spandidos-publications.com Such combination therapies could lead to more effective treatment strategies with potentially lower doses and reduced side effects.

Q & A

Q. What are the validated analytical methods for identifying and quantifying 7,4'-Dimethoxyflavone in plant extracts?

To confirm the presence of this compound, researchers commonly employ high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with key signals observed at δ 3.8–4.0 ppm (methoxy groups) and aromatic proton shifts consistent with flavone scaffolds . Quantitative analysis often uses reverse-phase C18 columns with methanol/water gradients, validated against reference standards (e.g., ≥99.9% purity) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, general precautions for methoxyflavones apply:

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Employ fume hoods for weighing and synthesis to minimize inhalation of dust.
  • Store in airtight containers at 2–8°C to prevent degradation .
    Note: Occupational exposure limits (OELs) are not established, but acute toxicity studies on analogs like 5,7-Dimethoxyflavone suggest low dermal irritation .

Q. How is this compound synthesized or isolated from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) of plant material (e.g., Amomum paratsaoko), followed by column chromatography (silica gel or Sephadex LH-20) and recrystallization. For synthetic routes, methoxylation of precursor flavones (e.g., luteolin) using dimethyl sulfate or methyl iodide under alkaline conditions is common . Yield optimization requires strict control of reaction temperature (50–70°C) and pH (~9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often arise from:

  • Purity variations : Impurities in isolates (e.g., 3,5-dihydroxy derivatives) may skew results. Validate compounds via HPLC and NMR prior to assays .
  • Assay conditions : Antioxidant activity measured via DPPH/ABTS assays is pH- and solvent-sensitive. Standardize protocols using reference antioxidants (e.g., Trolox) .
  • Cellular context : Cell line-specific metabolic pathways (e.g., CYP450 activity) modulate flavonoid effects. Use isogenic cell models for reproducibility .

Q. What advanced techniques are used to characterize the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, 3,5-Dihydroxy-7,4'-dimethoxyflavone crystallizes in a triclinic system (space group P-1) with intermolecular hydrogen bonds (O-H···O) stabilizing dimeric structures. Key parameters include unit cell dimensions (a = 0.479 nm, b = 1.435 nm) and thermal displacement ellipsoids to confirm atomic positions . Pair SCXRD with DFT calculations to validate electronic properties and tautomeric forms .

Q. How does the methoxylation pattern influence the pharmacokinetics of this compound?

Methoxy groups at C7 and C4' enhance metabolic stability by reducing phase I oxidation (e.g., cytochrome P450-mediated demethylation). However, this reduces water solubility, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes. Comparative studies with hydroxylated analogs (e.g., 7-hydroxy-4'-methoxyflavone) show 2–3× higher plasma half-lives for methoxylated derivatives .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

Key challenges include low yields (~15–20% in traditional methods) and byproduct formation (e.g., 3-O-methyl derivatives). Optimize via:

  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min, improving yield to ~35% .
  • Enzymatic methylation : Use O-methyltransferases (e.g., from Mentha piperita) for regioselective methoxylation, avoiding harsh reagents .
  • Continuous flow systems : Enhance reproducibility and reduce solvent waste in large-scale production .

Methodological Notes

  • Reference standards : Source from accredited suppliers (e.g., Sigma-Aldrich, Extrasynthese) and verify purity via melting point (e.g., 178–184°C) and chromatographic profiles .
  • Data validation : Cross-reference spectral data (NMR, IR) with published libraries (e.g., PubChem, DNP) to confirm compound identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.